molecular formula C13H15N5OS B2921956 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 2034269-32-2

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Cat. No.: B2921956
CAS No.: 2034269-32-2
M. Wt: 289.36
InChI Key: NRBHNMHGUKGPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C13H15N5OS and its molecular weight is 289.36. The purity is usually 95%.
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Scientific Research Applications

Cycloaddition Reactions

  • Intermolecular Cycloaddition: The azido(2-heteroaryl)methanones undergo an unusual 1,3-cycloaddition reaction with methyl (E)-3-pyrrolidinoprop-2-enoate, resulting in the formation of methyl 1,2,3-triazolecarboxylate and (2-heteroaryl)(pyrrolidino)methanones. This reaction is a significant example of the reactivity of the carbonyl group in cycloaddition processes (Zanirato, 2002).

Synthesis of Derivatives

  • Trans N-Substituted Pyrrolidine Derivatives: This research outlines the synthesis of a variety of trans N-substituted pyrrolidine derivatives bearing the 1,2,4-triazole ring. These compounds have significant biological activities and have applications in clinical drugs (Prasad et al., 2021).

Chemical Reactions and Pharmacology

  • Dipolar Cycloaddition Reaction: A study focused on developing novel P2X7 antagonists using a dipolar cycloaddition reaction/Cope elimination sequence. These compounds, with a challenging chiral center, showed potential in treating mood disorders and entered phase I clinical trials (Chrovian et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibitors for Mild Steel: Triazole derivatives, like (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol and (1-(pyridin-4-ylmethyl)-1H-1,2,3- triazole-4-yl)methanol, have been investigated as corrosion inhibitors for mild steel in acidic medium. The study shows that these derivatives effectively inhibit corrosion (Ma et al., 2017).

Organometallic Chemistry

  • fac-Re(CO)3Cl Complexes: Research into electronically tuned fac-Re(CO)3Cl inverse pyridyl-1,2,3-triazole complexes was conducted, showcasing synthetic, spectroscopic, and computational aspects. These complexes are relevant in the study of organometallics and their electronic properties (Anderson et al., 2013).

Microbial Investigation and Drug Properties

  • In Silico Microbial Investigation: A study synthesized a library of compounds from 1H-benzo[d][1,2,3]triazole-5-yl)(phenyl)methanone, investigating their in vitro antibacterial, antifungal, and antimycobacterial activities. The research also included in silico ADME prediction properties, suggesting potential drug-likeness (Pandya et al., 2019).

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c1-20-12-11(3-2-5-14-12)13(19)17-8-4-10(9-17)18-15-6-7-16-18/h2-3,5-7,10H,4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBHNMHGUKGPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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